![molecular formula C14H19ClN2O5S B512973 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine CAS No. 940989-52-6](/img/structure/B512973.png)

1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

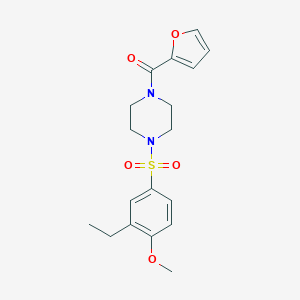

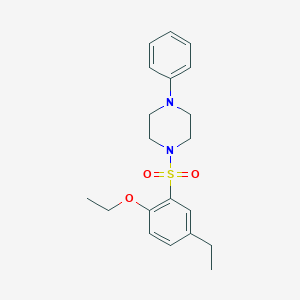

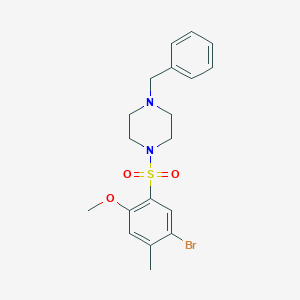

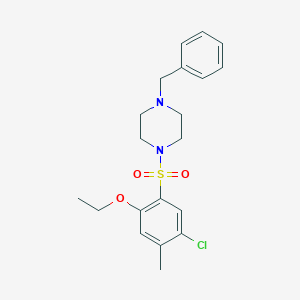

“1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine” is a chemical compound. Its molecular formula is C14H19ClN2O5S and its molecular weight is 362.83 . It’s used for proteomics research .

Synthesis Analysis

Piperazine derivatives, such as the one you’re asking about, can be synthesized through various methods. These include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound includes a piperazine moiety, which is a six-membered ring containing two nitrogen atoms. It also has a sulfonyl group attached to a phenyl ring, which is further substituted with chlorine and methoxy groups .Chemical Reactions Analysis

The chemical reactions involving piperazine derivatives can be quite complex and depend on the specific substituents present on the piperazine ring. For instance, cyclization of 1,2-diamine derivatives with sulfonium salts can lead to the formation of protected piperazines .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Its molecular formula is C14H19ClN2O5S and its molecular weight is 362.83 .Aplicaciones Científicas De Investigación

Antibacterial, Antifungal, and Anthelmintic Activity

Compounds similar to 1-Acetyl-4-[(4-chloro-2,5-dimethoxyphenyl)sulfonyl]piperazine have been studied for their potential in treating bacterial, fungal, and parasitic infections. Khan et al. (2019) synthesized and evaluated a series of sulfonamides and alkylated piperazine derivatives, demonstrating significant biological activities against bacterial, fungal, and anthelmintic targets (Khan et al., 2019). Patel et al. (2004) also developed novel N-substituted piperazine derivatives containing sulfonyloxy aniline moiety, which showed antimicrobial activity (Patel et al., 2004).

Anticancer Potential

Several studies have explored the anticancer properties of compounds structurally related to this compound. Wang et al. (2011) synthesized diphenyl piperazine-based sulfanilamides with significant inhibitory potency against bacterial strains, suggesting potential in cancer treatment (Wang et al., 2011). Kumar et al. (2007) designed 1-benzhydryl-sulfonyl-piperazine derivatives as inhibitors of human breast cancer cell proliferation, demonstrating significant inhibitory activity (Kumar et al., 2007).

Receptor Antagonism and Radioligand Binding

Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, showing promise as adenosine A2B receptor antagonists with subnanomolar affinity and high selectivity (Borrmann et al., 2009).

Potential in Neuroscience and Psychiatric Disorders

Research into compounds structurally similar to this compound has also ventured into neuroscience and psychiatric disorders. Fuller et al. (1981) studied 1-(m-Chlorophenyl)piperazine as a potent serotonin receptor agonist, suggesting its significance in studying psychiatric disorders and drug effects (Fuller et al., 1981).

Potential in Alzheimer's Disease Treatment

Nirogi et al. (2017) optimized a series of indole derivatives as 5-HT6 receptor antagonists, identifying a compound for potential treatment of cognitive disorders like Alzheimer's disease (Nirogi et al., 2017).

Mecanismo De Acción

Target of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities . They are employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant .

Mode of Action

The synthesis of similar piperazine derivatives involves cyclization of 1,2-diamine derivatives with sulfonium salts . The key step includes aza-Michael addition between diamine and the in situ generated sulfonium salt .

Biochemical Pathways

Piperazine derivatives are known to interact with various biochemical pathways due to their wide range of biological and pharmaceutical activities .

Pharmacokinetics

The fmoc-removal kinetics of similar compounds have been accelerated by 2% dbu, 5% piperazine/nmp compared with 20% piperidine/dmf .

Result of Action

Piperazine derivatives are known to exhibit a wide range of biological and pharmaceutical activities .

Action Environment

It is known that the hydrolysis of similar compounds under environmentally relevant conditions would only occur very slowly .

Direcciones Futuras

Propiedades

IUPAC Name |

1-[4-(4-chloro-2,5-dimethoxyphenyl)sulfonylpiperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19ClN2O5S/c1-10(18)16-4-6-17(7-5-16)23(19,20)14-9-12(21-2)11(15)8-13(14)22-3/h8-9H,4-7H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUZQNSFWNNCETO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C=C(C(=C2)OC)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19ClN2O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3,4-Dichlorophenyl)-4-[(5-fluoro-2-methoxyphenyl)sulfonyl]piperazine](/img/structure/B512893.png)

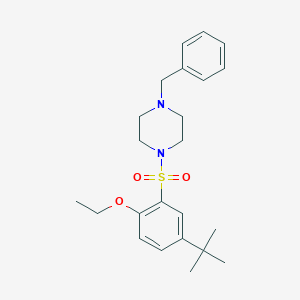

![1-Benzyl-4-[(4-chloro-2,5-dimethylphenyl)sulfonyl]piperazine](/img/structure/B512895.png)

![1-Benzyl-4-[(4-bromo-3-ethoxyphenyl)sulfonyl]piperazine](/img/structure/B512900.png)

![4-[(3,4-dimethoxyphenyl)sulfonylamino]benzoic Acid](/img/structure/B512907.png)

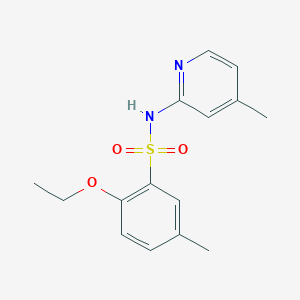

![1-[(2-Ethoxy-5-methylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B512911.png)

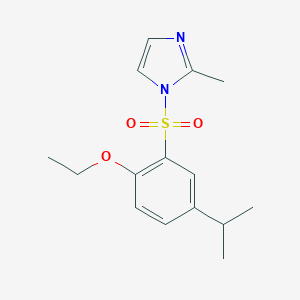

![2-methyl-1-[(2,3,4,5-tetramethylphenyl)sulfonyl]-1H-imidazole](/img/structure/B512916.png)